An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid
An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methoxymethyl)phenylboronic acid, CAS Number 279262-11-2, is a versatile arylboronic acid derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including the reactive boronic acid moiety and the modifying methoxymethyl group, make it a key reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a detailed focus on its role in the Suzuki-Miyaura coupling reaction. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides robust protocols to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance in Synthesis
Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1] These compounds are valued for their stability, low toxicity, and functional group tolerance.[1] 4-(Methoxymethyl)phenylboronic acid distinguishes itself through the presence of a methoxymethyl ether group at the para position. This group can enhance solubility and modify the electronic properties of the phenyl ring, influencing reactivity in coupling reactions.[2] Its application spans drug development, materials science, and the synthesis of complex organic molecules and biologically active compounds.[2]
Physicochemical Properties and Characterization
A precise understanding of the reagent's properties is fundamental to its effective application. 4-(Methoxymethyl)phenylboronic acid is typically a white to off-white crystalline powder under standard conditions.[2]
| Property | Value | Source |
| CAS Number | 279262-11-2 | [2][3] |
| Molecular Formula | C₈H₁₁BO₃ | [2] |
| Molecular Weight | 165.98 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥97% | [4] |
| Solubility | Slightly soluble in water | [3] |
| Storage | Store at room temperature under an inert atmosphere | [5][6] |
| MDL Number | MFCD03788426 | [2][3] |
| IUPAC Name | [4-(methoxymethyl)phenyl]boronic acid | [3] |
Standard characterization techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. The boronic acid functional group also makes it amenable to titration for assay determination.[2]
Synthesis and Availability
While commercially available from various suppliers, understanding the synthesis of 4-(Methoxymethyl)phenylboronic acid provides insight into potential impurities. A common laboratory and industrial approach involves the reaction of a corresponding aryl halide, such as 4-(methoxymethyl)bromobenzene, with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate. Subsequent acidic hydrolysis yields the final boronic acid product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of 4-(Methoxymethyl)phenylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[7][8] This reaction is a pillar of modern pharmaceutical and materials chemistry for constructing biaryl scaffolds.[9]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[10][11] The generally accepted mechanism involves three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[1] This species then transfers its organic group (the 4-(methoxymethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using 4-(Methoxymethyl)phenylboronic acid.
Objective: To synthesize 4'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-Bromobenzonitrile (Electrophile)
-
4-(Methoxymethyl)phenylboronic acid (Nucleophile, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv.)
-
Triphenylphosphine (PPh₃, 0.04 equiv.) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.), anhydrous
-
1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and backfill with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability and preventing boronic acid decomposition.
-
Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 4-(Methoxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid for transmetalation.[1]
-
Catalyst Pre-formation/Addition: In a separate vial, briefly mix the palladium acetate and phosphine ligand in a small amount of the reaction solvent before adding to the main flask. Alternatively, a pre-catalyst like Pd(PPh₃)₄ can be added directly.
-
Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. The organic extracts contain the desired product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Methoxymethyl)benzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. arctomsci.com [arctomsci.com]
- 5. (4-(Methoxymethyl)phenyl)boronic acid | 279262-11-2 [sigmaaldrich.com]
- 6. 279262-11-2|(4-(Methoxymethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. Yoneda Labs [yonedalabs.com]
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